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Compound of Interest

Compound Name: 4-Ethyl-5-fluoropyrimidine

Cat. No.: B057389 Get Quote

For the attention of researchers, scientists, and professionals in drug development, this

document serves as an in-depth technical guide on 4-Ethyl-5-fluoropyrimidine. It details its

chemical identity, synthesis, and critical role as a precursor in the pharmaceutical industry.

Chemical Identity and Nomenclature
4-Ethyl-5-fluoropyrimidine is a fluorinated pyrimidine derivative that serves as a crucial

building block in the synthesis of various pharmaceutical compounds. For clarity and

unambiguous identification in research and manufacturing, it is cataloged under several names

and identifiers.

Identifier Type Value

Systematic Name 4-Ethyl-5-fluoropyrimidine

CAS Number 137234-88-9

Molecular Formula C6H7FN2

Molecular Weight 126.13 g/mol

Synonyms & Alternate Names
6-Ethyl-5-fluoropyrimidine, Voriconazole

Impurity C, PYRIMIDINE, 4-ETHYL-5-FLUORO-
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This compound is typically supplied as a colorless to light yellow liquid. Its purity is a critical

specification for its use as a pharmaceutical intermediate, generally required to be 97% or

higher, as verified by analytical techniques like Gas Chromatography (GC) or High-

Performance Liquid Chromatography (HPLC).

Role in Pharmaceutical Synthesis
The primary application of 4-Ethyl-5-fluoropyrimidine is as a key intermediate in the synthesis

of the broad-spectrum antifungal agent, Voriconazole. Voriconazole is a second-generation

triazole antifungal drug used to treat serious fungal infections.[1] The fluoropyrimidine moiety of

Voriconazole, which is crucial for its biological activity, is introduced using 4-Ethyl-5-
fluoropyrimidine or its derivatives during the synthesis process.[2][3]

Experimental Protocols: Synthesis of 4-Ethyl-5-
fluoropyrimidine and its Derivatives
The synthesis of 4-Ethyl-5-fluoropyrimidine and its immediate precursors for Voriconazole

synthesis often involves multi-step chemical reactions. Below are detailed methodologies

derived from patent literature.

Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine
A precursor to 4-chloro-6-ethyl-5-fluoropyrimidine, this compound can be synthesized via a two-

step process.

Step 1: Synthesis of Ethyl 2-fluoro-3-oxopentanoate

Under a nitrogen atmosphere, add approximately 44 g of sodium hydride to 1.2 L of isopropyl

ether in a 2 L three-necked flask and stir at room temperature.

Slowly add 106 g of ethyl fluoroacetate dropwise over 3 hours.

Cool the reaction mixture to 0°C.

Slowly add 95 g of propionyl chloride dropwise over 3 hours, maintaining the temperature at

0-5°C.
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Continue stirring at this temperature for approximately 12 hours to complete the reaction.[4]

Quench the reaction by adding 0.5 L of ice water with thorough stirring.

Neutralize the mixture with a 5% NaOH solution and allow the layers to separate.

Extract the aqueous phase three times with 500 ml of isopropyl ether.

Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent to

yield the product.[4]

Step 2: Synthesis of 6-Ethyl-5-fluoro-4-hydroxypyrimidine

Under a nitrogen atmosphere, add 300 ml of methanol to a 1 L three-neck flask and cool to

0°C.

Add 35 g of sodium methoxide and stir, maintaining the temperature at 0-5°C.

Add 33.4 g of methyl ether and stir for about 1 hour at 0-5°C.

Slowly add 52 g of ethyl 2-fluoro-3-oxopentanoate (dissolved in 20 ml of methanol) dropwise

over 1 hour, keeping the temperature at 0-5°C.

After the addition, remove the ice bath and allow the reaction to slowly warm to room

temperature.

Continue to stir for 24 hours.

Add 15.4 g of glacial acetic acid to adjust the pH to 6-6.5.

Distill off the methanol under reduced pressure to obtain a solid mixture.

Extract the solid mixture five times with dichloromethane (100 ml each).

Combine the organic phases and remove the solvent to yield the final product.[4][5]

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
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This chlorinated derivative is a common intermediate used in the subsequent steps for

Voriconazole synthesis.

Dissolve 80 g of 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of 240 mL of

dichloromethane and 57.4 mL of N,N-dimethylformamide.

Add 78.24 mL of triethylamine to the solution.

Slowly add phosphoryl chloride (POCl3) dropwise over 30 minutes.

Stir the reaction mixture under reflux for 5 hours.

Cool the mixture to room temperature.[6]

Carefully add 352 mL of 3N hydrochloric acid solution, keeping the temperature below 20°C.

Extract the aqueous phase with 100 mL of dichloromethane.

Combine the organic layers and wash with 100 mL of water.[6]

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced

pressure to obtain the oily product.[6]

Mechanism of Action in Antifungal Drugs
While 4-Ethyl-5-fluoropyrimidine itself is not the active pharmaceutical ingredient, the

fluoropyrimidine moiety it provides is essential for the antifungal activity of Voriconazole.

Voriconazole functions by inhibiting the fungal cytochrome P450 enzyme, 14α-sterol

demethylase.[2] This enzyme is critical in the biosynthesis of ergosterol, a vital component of

the fungal cell membrane. The inhibition of this enzyme leads to the depletion of ergosterol and

the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane

integrity and inhibits fungal growth.[2][7]

Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of Voriconazole, highlighting the

role of 4-Ethyl-5-fluoropyrimidine derivatives.
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Synthesis Pathway of Voriconazole.

Logical Workflow for Synthesis
The following diagram outlines the logical progression from starting materials to the final active

pharmaceutical ingredient.
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Logical Workflow for Voriconazole Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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